REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([NH:14][CH3:15])=[O:13])[CH:6]=[CH:5]2.O1CCCC1.C([Mg]Cl)(C)C.CCCCCC.C([Li])CCC.[C:37]([N:56]1[CH:60]=[C:59]([CH:61]=[O:62])[N:58]=[CH:57]1)([C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1)([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[Cl-].[NH4+]>O1CCCC1>[OH:62][CH:61]([C:59]1[N:58]=[CH:57][N:56]([C:37]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)([C:44]2[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=2)[C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[CH:60]=1)[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([NH:14][CH3:15])=[O:13])[CH:6]=[CH:5]2 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
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Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
isopropylmagnesium chloride tetrahydrofuran
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)(C)[Mg]Cl
|
Name
|
n-butyllithium hexane
|
Quantity
|
26.6 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C=O
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Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated to the volume of about 90 mL under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added tetrahydrofuran (140 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to the volume of about 90 mL under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added acetone (140 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to the volume of about 140 mL under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added acetone
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (70 mL)
|
Type
|
CUSTOM
|
Details
|
The obtained wet crystals were dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C=1C=C2C=CC(=CC2=CC1)C(=O)NC)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.7 mmol | |
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |